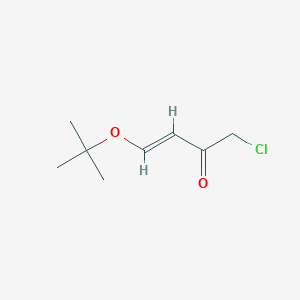

4-(tert-Butoxy)-1-chlorobut-3-en-2-one

Description

4-(tert-Butoxy)-1-chlorobut-3-en-2-one is an α,β-unsaturated ketone (enone) featuring a chlorine atom at position 1 and a bulky tert-butoxy group at position 4. The compound’s structure combines electron-withdrawing (chloro) and sterically hindering (tert-butoxy) substituents, which influence its reactivity in organic synthesis. Enones like this are pivotal intermediates in cycloadditions, nucleophilic additions, and as precursors for pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

(E)-1-chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-8(2,3)11-5-4-7(10)6-9/h4-5H,6H2,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQRBLKEUHEOFC-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC=CC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O/C=C/C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-1-chlorobut-3-en-2-one typically involves the reaction of tert-butyl alcohol with a chlorinated butenone precursor. One common method is the reaction of tert-butyl alcohol with 3-chloro-2-butenone in the presence of a base such as sodium hydroxide or potassium tert-butoxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-1-chlorobut-3-en-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of amines or thiol derivatives.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

4-(tert-Butoxy)-1-chlorobut-3-en-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-1-chlorobut-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The tert-butoxy group can stabilize intermediates during reactions, while the chlorine atom can act as a leaving group in substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups .

Comparison with Similar Compounds

4-Butoxy-1,1,1-trifluoro-3-buten-2-one

- Substituents : Butoxy (linear alkoxy) and trifluoromethyl groups.

- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, increasing the electrophilicity of the enone compared to the chloro substituent in the target compound. The butoxy group lacks the steric bulk of tert-butoxy, enabling easier access to the enone system for nucleophilic attacks .

- Reactivity: The trifluoro compound is highly reactive in Michael additions due to its electron-deficient enone, whereas the target compound’s reactivity is moderated by the tert-butoxy group’s steric effects.

Hagemann’s Ester (4-CARBETHOXY-3-METHYL-2-CYCLOHEXENE-1-ONE)

- Substituents: Carbethoxy (ester) and methyl groups on a cyclohexenone scaffold.

- Key Differences: The ester group is electron-withdrawing, activating the enone for conjugate additions, unlike the mixed electronic effects in the target compound. Cyclic enones like Hagemann’s ester exhibit regioselectivity in Diels-Alder reactions, whereas acyclic enones (e.g., the target compound) offer greater flexibility in linear syntheses .

tert-Butoxy-Containing Heterocycles (Imidazole Derivatives)

describes imidazole derivatives with tert-butoxy groups, such as 4-[(tert-butoxy)carbonyl]-5-substituted-1H-imidazoles . While structurally distinct from the target compound, these highlight the role of tert-butoxy groups:

- Steric Protection : The tert-butoxy group shields reactive sites (e.g., carbonyls) from undesired interactions, a feature likely shared with the target compound .

- Stability : tert-Butoxy groups improve thermal and hydrolytic stability, suggesting the target compound may exhibit similar resilience during storage or reaction conditions .

Biological Activity

4-(tert-Butoxy)-1-chlorobut-3-en-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorobutene moiety and a tert-butoxy group. Its chemical structure can be represented as follows:

This structure suggests potential reactivity that could be harnessed in various biological contexts.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. A notable study revealed that compounds similar to this structure can inhibit the proliferation of cancer cells, particularly in breast cancer models. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in malignant cells .

Table 1: Summary of Anticancer Activity

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies indicate that it may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammatory responses. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Modulation : The compound may interfere with the normal progression of the cell cycle, leading to cell death in rapidly dividing cancer cells.

- Apoptosis Induction : It has been observed to activate apoptotic pathways, which are crucial for eliminating cancerous cells.

- Cytokine Inhibition : By downregulating inflammatory cytokines, it may alleviate symptoms associated with chronic inflammation.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Case Study 1 : In a study involving breast cancer xenografts, administration of the compound led to a significant reduction in tumor size compared to controls, demonstrating its potential as a therapeutic agent .

- Case Study 2 : A model of rheumatoid arthritis showed that treatment with this compound resulted in decreased joint swelling and pain, indicating its anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.